molecular formula C13H16N2O2 B13339723 (R)-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione

(R)-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione

Cat. No.: B13339723
M. Wt: 232.28 g/mol
InChI Key: VTHXLEIJTAWARV-SNVBAGLBSA-N
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Description

®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This specific compound is characterized by the presence of a benzyl group at the 4-position and a methyl group at the 7-position, along with a 1,4-diazepane-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione typically involves the following steps:

    Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the 1,4-diazepane ring. This can be achieved through a condensation reaction between a diamine and a diacid or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the diazepane ring with a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction. This involves the reaction of the diazepane ring with a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of ®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, methyl iodide, and other alkylating agents in the presence of bases such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Benzyl-1,4-diazepane-2,5-dione: Lacks the methyl group at the 7-position.

    ®-7-Methyl-1,4-diazepane-2,5-dione: Lacks the benzyl group at the 4-position.

    ®-4-Benzyl-7-ethyl-1,4-diazepane-2,5-dione: Contains an ethyl group instead of a methyl group at the 7-position.

Uniqueness

®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione is unique due to the specific combination of the benzyl and methyl groups at the 4- and 7-positions, respectively. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(7R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

InChI

InChI=1S/C13H16N2O2/c1-10-7-13(17)15(9-12(16)14-10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m1/s1

InChI Key

VTHXLEIJTAWARV-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CC(=O)N(CC(=O)N1)CC2=CC=CC=C2

Canonical SMILES

CC1CC(=O)N(CC(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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